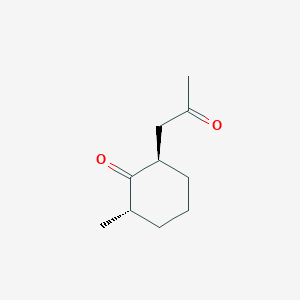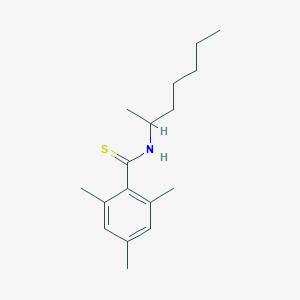
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide is a chemical compound that belongs to the class of carbothioamides. This compound is characterized by the presence of a heptan-2-yl group attached to a benzene ring substituted with three methyl groups and a carbothioamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with heptan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then treated with a thiocyanate source, such as ammonium thiocyanate, to form the carbothioamide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The heptan-2-yl group and the methyl-substituted benzene ring contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Heptan-2-yl)-2-methoxyaniline
- N-(Heptan-2-yl)-2,4-dimethylbenzene-1-carbothioamide
- N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carboxamide
Uniqueness
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide is unique due to the presence of the carbothioamide functional group, which imparts distinct chemical reactivity and biological activity. The combination of the heptan-2-yl group and the trimethyl-substituted benzene ring further enhances its lipophilicity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58048-52-5 |
|---|---|
Formule moléculaire |
C17H27NS |
Poids moléculaire |
277.5 g/mol |
Nom IUPAC |
N-heptan-2-yl-2,4,6-trimethylbenzenecarbothioamide |
InChI |
InChI=1S/C17H27NS/c1-6-7-8-9-15(5)18-17(19)16-13(3)10-12(2)11-14(16)4/h10-11,15H,6-9H2,1-5H3,(H,18,19) |
Clé InChI |
BYORMHLHTMJSCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(=S)C1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



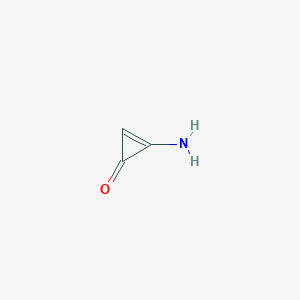
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
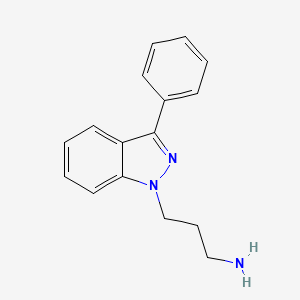
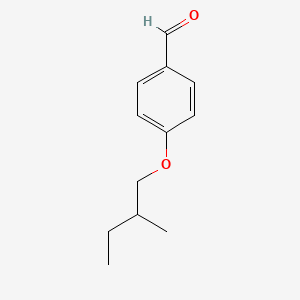
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)

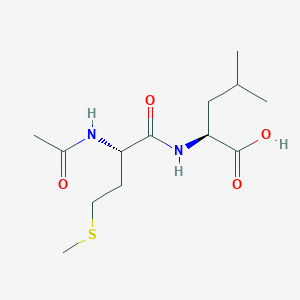
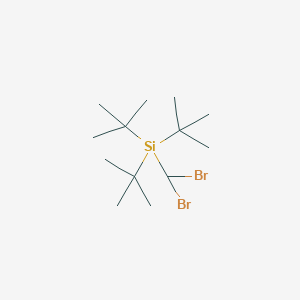
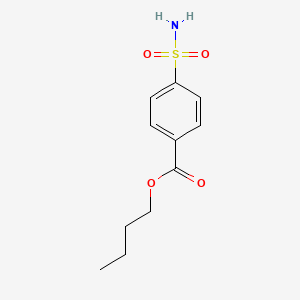
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)

